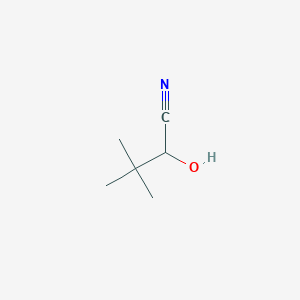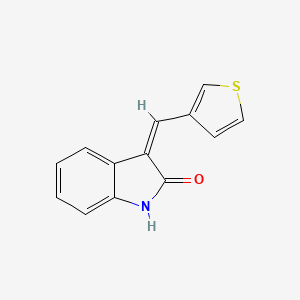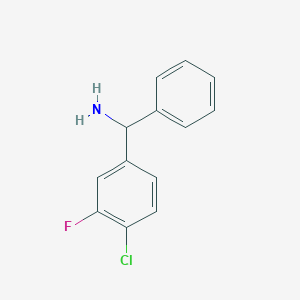![molecular formula C17H18N4O4S2 B2432533 (3-Méthylisoxazol-5-yl)(4-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone CAS No. 946205-50-1](/img/structure/B2432533.png)
(3-Méthylisoxazol-5-yl)(4-(6-(méthylsulfonyl)benzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les composés contenant le cycle thiazole, qui fait partie de la structure benzothiazole du composé donné, ont été trouvés pour présenter une activité antioxydante . Ils peuvent neutraliser les radicaux libres nocifs dans l'organisme, réduisant potentiellement le stress oxydatif et prévenant divers problèmes de santé.
Activité analgésique et anti-inflammatoire
Les dérivés du thiazole ont été rapportés pour posséder des propriétés analgésiques et anti-inflammatoires . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments contre la douleur et les anti-inflammatoires.
Activité antimicrobienne et antifongique
Les composés contenant du thiazole ont montré des activités antimicrobiennes et antifongiques . Cela indique des applications potentielles dans le traitement de diverses infections bactériennes et fongiques.
Activité antivirale
Les composés contenant le cycle indole, qui est structurellement similaire au cycle isoxazole du composé donné, ont démontré une activité antivirale . Cela suggère des applications potentielles dans le développement de médicaments antiviraux.
Activité neuroprotectrice
Les dérivés du thiazole ont été trouvés pour présenter des effets neuroprotecteurs . Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives.
Activité antitumorale et cytotoxique
Les dérivés du thiazole ont également montré des activités antitumorales et cytotoxiques . Cela indique des applications potentielles dans la thérapie contre le cancer.
Mécanisme D'action
Target of action
Isoxazoles and benzothiazoles have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of isoxazoles and benzothiazoles can vary depending on the specific compound and its targets. For example, some isoxazoles and benzothiazoles can inhibit the growth of bacteria or fungi, while others can inhibit the replication of viruses .
Biochemical pathways
Isoxazoles and benzothiazoles can affect various biochemical pathways depending on their targets. For example, they can interfere with the synthesis of essential components of bacteria or fungi, or they can inhibit the replication of viruses .
Pharmacokinetics
The ADME properties of isoxazoles and benzothiazoles can vary depending on the specific compound. Some of these compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of isoxazoles and benzothiazoles can include the inhibition of the growth of bacteria or fungi, the inhibition of the replication of viruses, or the reduction of inflammation or pain .
Action environment
The action, efficacy, and stability of isoxazoles and benzothiazoles can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-9-14(25-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(27(2,23)24)10-15(13)26-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDCSOMQVMKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B2432454.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)
![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)







